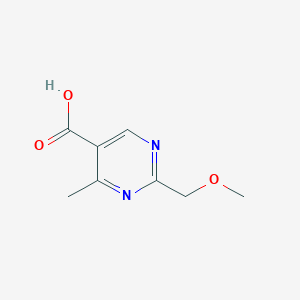

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-(methoxymethyl)-4-methylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12) |

InChI Key |

NZAXKAKHMNSCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-4-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(methoxymethyl)-4-methylpyrimidine-5-carboxylic acid and related pyrimidine derivatives:

Physicochemical Properties

- Acidity : The carboxylic acid group’s pKa varies with substituents. Electron-withdrawing groups (e.g., Cl in 2-chloro derivatives) lower pKa, enhancing acidity, while electron-donating groups (e.g., methoxymethyl) may slightly reduce acidity .

- Lipophilicity: Methoxymethyl and morpholino groups (e.g., 4-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid) increase lipophilicity compared to polar groups like sulfanyl or amino .

- Thermal Stability : Pyrimidine derivatives with bulky substituents (e.g., 6-aryl groups) exhibit higher thermal stability, relevant for flame retardant applications .

Key Research Findings

Substituent Effects on Reactivity : Sulfanyl and chloro groups enhance electrophilic substitution reactivity, whereas methoxymethyl groups favor nucleophilic reactions due to their electron-donating nature .

Biological Activity: Amino and thioether substituents correlate with improved antibacterial and antifungal activities, while methoxymethyl derivatives remain understudied in this context .

Synthetic Scalability : Parallel solution-phase synthesis enables efficient production of pyrimidine carboxamides, suggesting adaptability for scaling the target compound .

Biological Activity

2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methoxymethyl group at the second position and a methyl group at the fourth position, contributing to its unique chemical reactivity. Its molecular formula is with a molecular weight of approximately 182.18 g/mol. The presence of these substituents enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism of action appears to involve interference with bacterial enzyme systems, although specific targets remain to be fully elucidated.

Anticancer Effects

The compound has also been studied for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The observed IC50 values indicate that it can effectively inhibit cell proliferation, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Comparative studies with structurally similar compounds reveal that variations in substituent positions significantly affect potency and selectivity.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid | 0.85 | Different position of methoxymethyl group |

| 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid | 0.82 | Propyl group instead of methyl |

| 6-Methoxypyrimidine-4-carboxylic acid | 0.78 | Methoxy group at position six |

| 4-Methylpyrimidine-5-carboxylic acid | 0.76 | Absence of methoxymethyl group |

| 2-Methylpyrimidine-4-carboxylic acid | 0.74 | Lacks methoxy substituents |

The unique arrangement of functional groups in this compound enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .

The biological activity of this compound is thought to result from its ability to bind to specific enzymes or receptors involved in critical biological processes. The methoxymethyl group increases solubility and facilitates interactions with biomolecules, while the carboxylic acid moiety may engage in hydrogen bonding with target sites .

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, reporting an IC50 value indicating significant cytotoxicity. The findings suggest that further investigation into its mechanism could reveal pathways for therapeutic intervention in cervical cancer .

- Antimicrobial Efficacy : In another study focusing on bacterial strains, the compound was shown to inhibit growth effectively, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.